Methyl 4-[(hydroxyimino)methyl]benzoate
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Overview
Description
Methyl 4-[(hydroxyimino)methyl]benzoate: is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.18 g/mol . It is also known by other names such as 4-(Carbomethoxy)benzaldehyde oxime and 4-methoxycarbonylbenzaldehyde oxime . This compound is characterized by the presence of a hydroxyimino group attached to a methyl benzoate structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-[(hydroxyimino)methyl]benzoate can be synthesized through several methods. One common method involves the reaction of methyl 2-formylbenzoate with hydroxylamine hydrochloride in the presence of sodium bicarbonate in methanol at room temperature . Another method involves refluxing methyl 2-formylbenzoate with hydroxylamine hydrochloride and sodium acetate in methanol and water .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as refluxing and the use of common reagents like hydroxylamine hydrochloride and sodium acetate .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(hydroxyimino)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo compounds, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
Methyl 4-[(hydroxyimino)methyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 4-[(hydroxyimino)methyl]benzoate involves its interaction with specific molecular targets. The hydroxyimino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-(Carbomethoxy)benzaldehyde oxime
- 4-methoxycarbonylbenzaldehyde oxime
- 4-(hydroxyiminomethyl)benzoic acid methyl ester
Comparison: Methyl 4-[(hydroxyimino)methyl]benzoate is unique due to its specific structure and the presence of the hydroxyimino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications .
Properties
CAS No. |
168699-41-0 |
---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
methyl 4-[(Z)-hydroxyiminomethyl]benzoate |
InChI |
InChI=1S/C9H9NO3/c1-13-9(11)8-4-2-7(3-5-8)6-10-12/h2-6,12H,1H3/b10-6- |
InChI Key |
VVHXCSFDEMZQFY-POHAHGRESA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N\O |
SMILES |
COC(=O)C1=CC=C(C=C1)C=NO |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NO |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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